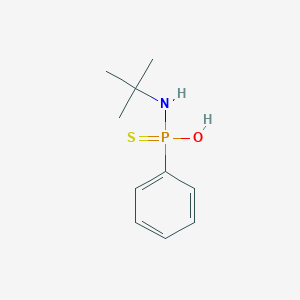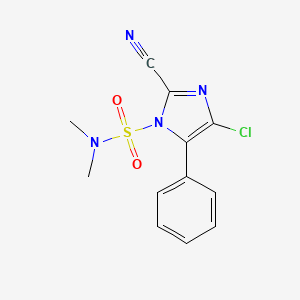![molecular formula C8H18O2Si B14294032 Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]- CAS No. 115095-39-1](/img/structure/B14294032.png)
Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]- is a silyl ether compound. It is characterized by the presence of a silicon atom bonded to three methyl groups and an oxygen atom, which is further bonded to a vinyl group substituted with an isopropyl group. This compound is part of a broader class of organosilicon compounds known for their versatility in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]- typically involves the reaction of trimethylsilyl chloride with an appropriate alcohol or alkoxide under basic conditions. The reaction proceeds via the formation of a silyl ether linkage. For instance, the reaction of trimethylsilyl chloride with isopropanol in the presence of a base like pyridine or triethylamine can yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silyl ethers depending on the reagents used.
Applications De Recherche Scientifique
Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]- finds applications in several scientific research fields:
Chemistry: Used as a protecting group for alcohols and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants
Mécanisme D'action
The mechanism of action of Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]- involves its ability to form stable silyl ether linkages. This stability is due to the strong Si-O bond, which resists hydrolysis and oxidation. The compound can interact with various molecular targets, including hydroxyl groups in organic molecules, leading to the formation of stable derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethyl(1-methylethoxy)silane
- 1-Phenyl-1-(trimethylsilyloxy)ethylene
- Trimethylsilane
Uniqueness
Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]- is unique due to its specific structural features, including the vinyl group substituted with an isopropyl group. This structure imparts distinct reactivity and stability compared to other similar compounds .
Propriétés
Numéro CAS |
115095-39-1 |
|---|---|
Formule moléculaire |
C8H18O2Si |
Poids moléculaire |
174.31 g/mol |
Nom IUPAC |
trimethyl(1-propan-2-yloxyethenoxy)silane |
InChI |
InChI=1S/C8H18O2Si/c1-7(2)9-8(3)10-11(4,5)6/h7H,3H2,1-2,4-6H3 |
Clé InChI |
QDLNSJWUIRCHNN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


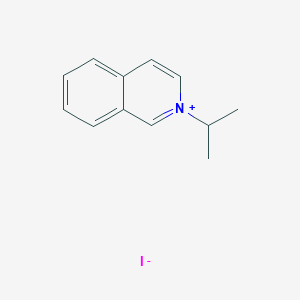
![[2-(Carbamimidoylsulfanyl)ethyl]phosphonic acid](/img/structure/B14293954.png)
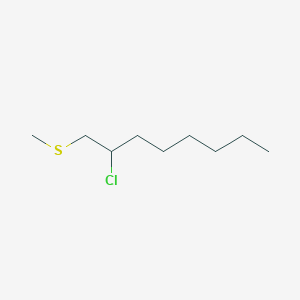
![trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane](/img/structure/B14293967.png)

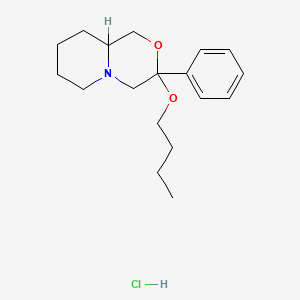
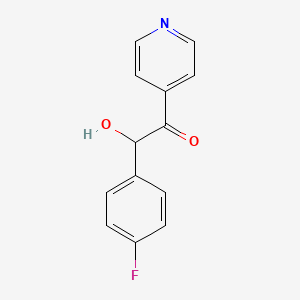
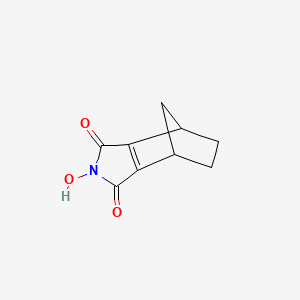
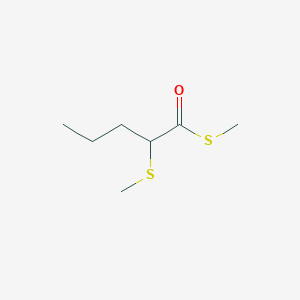
![2,5-Dimethyl-4-[(3-methylphenyl)methyl]pyridine](/img/structure/B14294005.png)
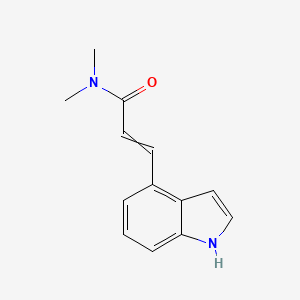
![Octanal, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14294019.png)
